2,2,4,6,8-PENTAMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

Description

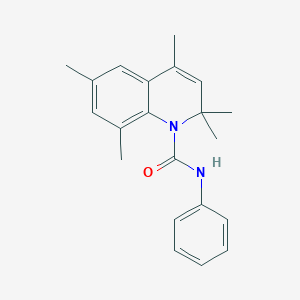

2,2,4,6,8-Pentamethyl-N-phenyl-1,2-dihydroquinoline-1-carboxamide is a synthetic quinoline derivative characterized by a pentamethyl substitution pattern on the dihydroquinoline core and an N-phenyl carboxamide moiety. Quinoline derivatives are widely studied for their pharmacological and material science applications, often modified to optimize properties like solubility, stability, and binding affinity.

Properties

IUPAC Name |

2,2,4,6,8-pentamethyl-N-phenylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h6-13H,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTLVXWZOHRUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3=CC=CC=C3)(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,4,6,8-PENTAMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the phenyl and carboxamide groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2,2,4,6,8-PENTAMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

2,2,4,6,8-PENTAMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4,6,8-PENTAMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The provided evidence describes 1-butyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 376623-68-6) as a related compound. Below is a comparative analysis:

| Feature | Target Compound | Evidence Compound (376623-68-6) |

|---|---|---|

| Core Structure | 1,2-dihydroquinoline | 1,2-dihydroquinoline |

| Substituents | - 2× methyl (C2) - Methyl (C4, C6, C8) - N-phenyl carboxamide |

- Butyl (N1) - Hydroxy (C4) - Oxo (C2) - N-(2,5-dimethylphenyl) carboxamide |

| Molecular Formula | C27H30N2O | C22H24N2O3 |

| Functional Groups | Carboxamide, methyl groups | Carboxamide, hydroxy, oxo, butyl, dimethylphenyl |

| Potential Properties | High lipophilicity (due to methyl groups) | Moderate polarity (hydroxy/oxo groups) |

Structural and Functional Insights

The evidence compound’s hydroxy (C4) and oxo (C2) groups introduce hydrogen-bonding capacity, which may enhance solubility and receptor interactions compared to the methyl-dominated analog.

Carboxamide Modifications :

- The N-phenyl group in the target compound vs. the N-(2,5-dimethylphenyl) group in the evidence compound alters electronic and steric profiles. The latter’s dimethyl substitution may enhance π-π stacking or hydrophobic interactions in binding pockets .

Research Implications and Limitations

- Bioactivity: While neither compound’s specific bioactivity is detailed in the evidence, structural analogs of dihydroquinoline carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The hydroxy/oxo groups in the evidence compound may favor interactions with polar enzymatic pockets, whereas the pentamethyl derivative might target hydrophobic domains.

- Synthetic Accessibility : The evidence compound’s commercial availability (e.g., MolPort-000-714-169, AGN-PC-0AAN76) suggests it is a well-characterized intermediate, whereas the target compound’s synthetic route may require specialized methylation strategies.

Biological Activity

2,2,4,6,8-Pentamethyl-N-phenyl-1,2-dihydroquinoline-1-carboxamide is a synthetic compound belonging to the class of dihydroquinolines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.37 g/mol. Its structural characteristics contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of dihydroquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Dihydroquinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis |

| HeLa | 12.7 | Cell cycle arrest at G0/G1 phase |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies in animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound. This suggests that it may inhibit pro-inflammatory pathways and could be beneficial in treating conditions like arthritis.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of dihydroquinoline compounds. The study found that modifications to the phenyl group significantly enhanced the biological activity of the compounds. Specifically, substituents on the phenyl ring were correlated with increased potency against cancer cell lines.

Table 2: Structure-Activity Relationship

| Compound Variant | Activity Level | Notable Substituent |

|---|---|---|

| Base Compound | Moderate | None |

| Compound A (4-OH) | High | Hydroxyl group |

| Compound B (4-F) | Very High | Fluorine atom |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.